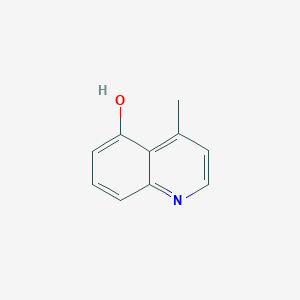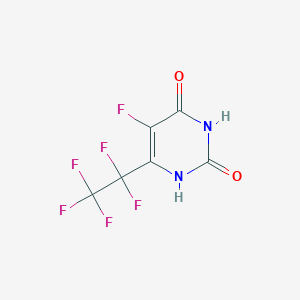
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds, which are significant in various biological processes and pharmaceutical applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a halogenated pyrimidine precursor reacts with a fluorinating agent under specific conditions. For instance, the reaction of 2,4-dichloropyrimidine with pentafluoroethyl lithium in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds or Grignard reagents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Aplicaciones Científicas De Investigación
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of antiviral and anticancer agents due to its ability to interact with biological targets.
Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to its antiviral or anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
6-Fluoropyrimidine: A simpler fluorinated pyrimidine with different biological activities.
Pentafluoropyridine: A fluorinated pyridine with applications in material science.
Uniqueness
5-Fluoro-6-(pentafluoroethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both fluorine and pentafluoroethyl groups, which impart distinct electronic and steric properties. These features can enhance its stability, reactivity, and biological activity compared to other fluorinated pyrimidines.
Propiedades
Número CAS |
885-05-2 |
|---|---|
Fórmula molecular |
C6H2F6N2O2 |
Peso molecular |
248.08 g/mol |
Nombre IUPAC |
5-fluoro-6-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H2F6N2O2/c7-1-2(5(8,9)6(10,11)12)13-4(16)14-3(1)15/h(H2,13,14,15,16) |
Clave InChI |
OBUMIVDXVIZEQD-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(NC(=O)NC1=O)C(C(F)(F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


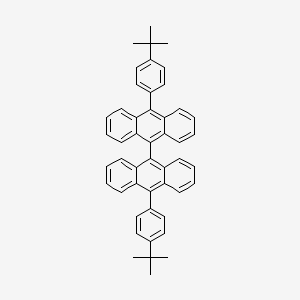
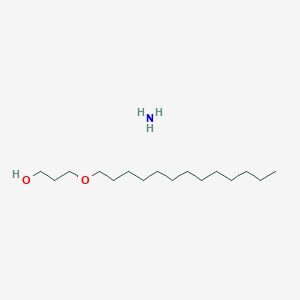

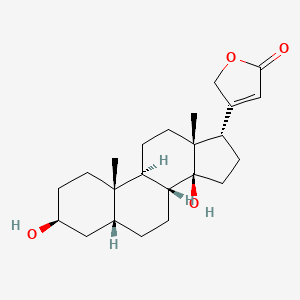

![O-[4-Hydroxy-3-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14755452.png)
![1-Oxa-5-azaspiro[5.6]dodecane](/img/structure/B14755466.png)



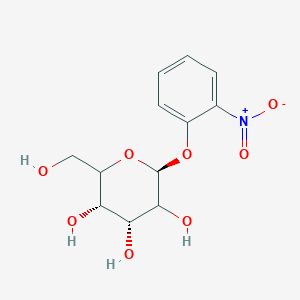
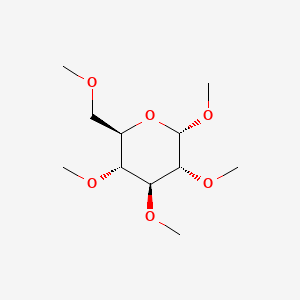
![[(2S,3S,4R,5R,6S)-4,5-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B14755498.png)
